2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMHTOKJVPTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=S)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol typically involves the reaction of 2-aminobenzylamine with carbon disulfide and subsequent cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include disulfides, sulfonic acids, amines, and thioethers .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including those related to 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol, have demonstrated significant anticancer properties. Research has shown that compounds with quinazoline structures exhibit broad-spectrum antitumor activities against various cancer cell lines. For instance, certain derivatives have been identified as effective against multiple tumor subpanels, suggesting their potential as novel anticancer agents .
Neurodegenerative Disease Treatment
The compound's structural features suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. Quinazoline-based compounds have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to the progression of Alzheimer’s disease. In vitro studies indicate that these compounds can effectively inhibit AChE activity, potentially leading to improved cognitive function in affected individuals .
Antimicrobial Properties
Research indicates that quinazoline derivatives possess antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. These studies highlight the potential of quinazoline derivatives as new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
In Vitro Studies
In vitro studies play a crucial role in evaluating the biological activity of this compound. For example:
- Anticancer assays have shown that certain derivatives can induce apoptosis in cancer cells.
- Neuroprotective assays suggest that these compounds may enhance neuronal survival under stress conditions associated with neurodegeneration .
Case Study: Anticancer Activity
A study evaluated a series of quinazoline derivatives for their anticancer effects on human breast and lung cancer cell lines. The results indicated that specific modifications to the quinazoline core significantly enhanced cytotoxicity compared to standard chemotherapy agents .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of a related quinazoline compound in a mouse model of Alzheimer’s disease. The compound was found to significantly reduce amyloid plaque formation and improve cognitive performance in treated mice compared to controls .
Data Table: Summary of Biological Activities
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Effective against multiple cancer cell lines |
| Neurodegenerative | AChE Inhibition | Potential improvement in cognitive function |
| Antimicrobial | Bacterial Inhibition | Active against gram-positive and gram-negative bacteria |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
The structural and functional uniqueness of 2,2-dimethyl-1,2-dihydroquinazoline-4-thiol can be contextualized by comparing it to three categories of related compounds:
Quinazoline Derivatives with Varied Substituents
Key Observations :
- For example, cyclization reactions using 2,2-dimethyl-1,3-propanediamine (a structurally related diamine) resulted in lower yields due to steric constraints .
- However, quinazoline derivatives often exhibit higher metabolic stability than triazole-based compounds, making them preferable in drug design .
Thiol-Containing Heterocycles
- 3-Alkylthio-1,2,4-triazoles : These compounds, synthesized via alkylation of triazole-thiol precursors, share the reactive -S-alkyl group with this compound. However, their smaller ring size (1,2,4-triazole vs. quinazoline) reduces steric bulk, enabling higher synthetic yields (e.g., 85–90% for triazoles vs. ~75–82% for the target compound) .
- Benzimidazole-thiol hybrids : Compounds like 5-(benzimidazol-2-ylthiomethyl)-4-phenyl-1,2,4-triazole-3-thiol exhibit dual heterocyclic systems, broadening their bioactivity but complicating synthesis .
Steric and Electronic Modulators
Biological Activity
2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure that includes a quinazoline core and a thiol group. The presence of the thiol group is significant as it can participate in redox reactions and interact with biological thiols, potentially influencing its biological activity.
Antimicrobial Properties
Quinazoline derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit similar properties due to its structural features. The compound's ability to inhibit microbial growth can be attributed to its interaction with microbial enzymes or cell membranes.
Antitubercular Activity
A related class of compounds, 3,4-dihydroquinazolines, has been evaluated for their antitubercular properties. Research indicates that these compounds can inhibit the growth of Mycobacterium tuberculosis (Mtb), suggesting that this compound may also possess antitubercular activity. The mechanism involves inhibition of key metabolic pathways in Mtb .
Cytotoxicity and Safety
The safety profile of quinazoline derivatives is crucial for their therapeutic application. In vitro studies have demonstrated that certain derivatives exhibit low cytotoxicity against human cells while maintaining efficacy against target pathogens. This balance is essential for developing safe therapeutic agents .
Case Study 1: Inhibition of Trypanosoma brucei
A series of dihydroquinazoline compounds were synthesized and tested for their ability to inhibit Trypanosoma brucei, the causative agent of African sleeping sickness. These studies utilized spectrophotometric assays to measure enzyme activity and cell viability. Compounds showed promising results with IC50 values indicating effective inhibition at micromolar concentrations .
Case Study 2: Anticancer Activity
Research has also explored the anticancer potential of quinazoline derivatives. A study involving various substituted quinazolines demonstrated significant cytotoxic effects against cancer cell lines. The mechanisms proposed include induction of apoptosis and disruption of cell cycle progression .
Data Tables
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Microbial Enzymes |
| 3,4-Dihydroquinazolines | Antitubercular | 19 - 38 | Trypanosoma brucei |
| Quinazoline Derivatives | Anticancer | Varies | Cancer Cell Lines |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-dimethyl-1,2-dihydroquinazoline-4-thiol, and how can reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, refluxing substituted benzaldehydes with heterocyclic precursors (e.g., 4-amino-triazoles) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and acid catalysts, which impact cyclization efficiency. Purification via recrystallization or chromatography is critical to achieve >90% purity .
Q. How is the structural characterization of this compound performed to confirm its identity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra to verify hydrogen environments and carbon frameworks.
- X-ray diffraction : Resolve crystal packing and bond angles (e.g., C–S bond distances in the thiol group) .
- IR spectroscopy : Confirm functional groups (e.g., S–H stretch at ~2550 cm) .
Cross-validation with computational methods (e.g., MP2 for bond parameter comparisons) enhances reliability .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Prioritize antimicrobial and enzyme inhibition assays. For instance:
- Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria (MIC values).
- Kinase inhibition : Test against tyrosine kinases via fluorescence-based assays.
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., tautomerism between thiol and thione forms). Strategies include:
- Variable-temperature NMR : Detect equilibrium shifts by analyzing peak splitting at different temperatures.
- DFT calculations : Compare experimental and theoretical chemical shifts to identify dominant tautomers .
- Neutron diffraction : Resolve hydrogen positions in the crystal lattice to confirm protonation states .
Q. What strategies optimize regioselectivity in functionalizing the quinazoline-thiol scaffold?
- Methodological Answer : To target specific positions (e.g., C-4 thiol vs. N-1):
- Protecting groups : Use tert-butylthiol to shield the thiol group during alkylation/arylation .
- Metal catalysis : Employ Pd-mediated cross-coupling for C–H activation at electron-deficient positions.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at sulfur .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Apply in silico tools to predict:
- LogP : Use Molinspiration or SwissADME to optimize lipophilicity for blood-brain barrier penetration.
- Metabolic stability : Simulate cytochrome P450 interactions via docking (e.g., AutoDock Vina).
- Toxicity : Apply QSAR models to flag structural alerts (e.g., hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
